(2,4-dichlorophenyl)(4-ethoxyphenyl)methanone
Description
Significance of Aryl Ketone Frameworks in Organic Chemistry
Aryl ketone frameworks, also known as benzophenones, are a cornerstone of modern organic chemistry. nih.gov Their structural rigidity and the presence of a reactive carbonyl group make them exceptionally versatile building blocks for the synthesis of a wide array of organic compounds. The carbonyl group can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Furthermore, the benzophenone (B1666685) scaffold is a common feature in many biologically active molecules, including natural products and synthetic pharmaceuticals. This framework is found in compounds with applications ranging from antifungal and anti-inflammatory agents to anticancer and antiviral drugs. The ability of the two aryl rings to be readily functionalized allows for the fine-tuning of a molecule's biological and physical properties. Additionally, benzophenone derivatives are widely used as photoinitiators in polymer chemistry and as UV-absorbing agents in sunscreens and other materials.
Overview of Halogenated and Alkoxy-Substituted Aryl Systems in Research
The introduction of halogen atoms and alkoxy groups onto aromatic rings is a common strategy in medicinal chemistry to modulate a molecule's properties. Halogenation, in this case with two chlorine atoms, can significantly alter the electronic nature of the phenyl ring, influencing its reactivity and ability to engage in intermolecular interactions such as halogen bonding. Halogenated compounds often exhibit increased membrane permeability and can lead to enhanced biological activity compared to their non-halogenated counterparts. The specific positioning of the chlorine atoms at the 2 and 4 positions of the phenyl ring creates a distinct electronic and steric profile that can influence how the molecule interacts with biological targets.
Scope and Research Objectives for the Compound (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone
Given the absence of extensive published research on this compound, the scope of investigation for this compound is broad and promising. The primary research objectives would logically focus on several key areas:
Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound is a fundamental first step. A likely approach would be the Friedel-Crafts acylation of ethoxybenzene with 2,4-dichlorobenzoyl chloride. Following synthesis, thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Exploration of Chemical Reactivity: A detailed investigation of the reactivity of the carbonyl group and the substituted aryl rings would provide valuable insights into the compound's chemical behavior. This could include reactions such as reduction of the ketone, nucleophilic aromatic substitution, and cross-coupling reactions to generate a library of related derivatives.
Biological Activity Screening: A comprehensive screening of the compound's biological activity would be a major focus. Based on the structural motifs present, it would be prudent to investigate its potential as an antifungal, antibacterial, anticancer, or anti-inflammatory agent. Furthermore, given the presence of the dichlorophenyl group, which is a feature of some herbicides, its potential as an agrochemical could also be explored.
Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the synthesis and testing of a series of analogues would be a critical next step. By systematically modifying the substitution patterns on the aryl rings, valuable structure-activity relationships could be established, guiding the design of more potent and selective compounds.
The following table outlines the key physicochemical properties that would be important to determine for this compound:
| Property | Predicted/Target Value | Significance |
| Molecular Formula | C₁₅H₁₂Cl₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 295.16 g/mol | Important for stoichiometric calculations and analytical characterization. |
| Melting Point | To be determined | An indicator of purity and the strength of intermolecular forces. |
| Solubility | To be determined in various solvents | Crucial for designing reaction conditions and biological assays. |
| LogP | To be calculated/determined | A measure of lipophilicity, which influences membrane permeability and pharmacokinetic properties. |
The following table summarizes the key structural features of this compound and their potential implications:
| Structural Feature | Description | Potential Implications |
| Diaryl Methanone (B1245722) Core | A central ketone linking two phenyl rings. | Provides a rigid scaffold and a site for chemical modification. Common in bioactive molecules. |
| 2,4-Dichlorophenyl Group | A phenyl ring substituted with two chlorine atoms. | Enhances lipophilicity, can participate in halogen bonding, and influences electronic properties. |
| 4-Ethoxyphenyl Group | A phenyl ring substituted with an ethoxy group at the para position. | Can act as a hydrogen bond acceptor, influences solubility and metabolic stability. |
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAAOQEWXGLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984543 | |
| Record name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6606-50-4 | |
| Record name | (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Historical and Contemporary Approaches to Diaryl Ketone Synthesis
The preparation of diaryl ketones can be achieved through a multitude of synthetic pathways. These methods vary in their efficiency, substrate scope, and tolerance of functional groups.
The Friedel-Crafts acylation is a historic and fundamental method for forming aryl ketones. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comrsc.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product ketone towards further reaction. The electron-withdrawing nature of the carbonyl group makes the product less reactive than the starting material, thus preventing multiple acylations. rsc.orgnih.gov However, the classic method often requires stoichiometric amounts of the Lewis acid, which can lead to large volumes of waste. Modern advancements have focused on developing more efficient and reusable catalytic systems, such as using aluminum dodecatungstophosphate (AlPW₁₂O₄₀) as a stable and effective catalyst under solvent-free conditions. organic-chemistry.org
The general mechanism can be summarized as follows:
Formation of the acylium ion by the reaction of the acyl chloride with the Lewis acid.
Electrophilic attack of the acylium ion on the aromatic ring to form a resonance-stabilized carbocation (sigma complex).
Deprotonation of the sigma complex to restore aromaticity and yield the diaryl ketone.
Transition-metal catalysis has introduced powerful and versatile alternatives to traditional methods for diaryl ketone synthesis. nih.gov Palladium-catalyzed reactions, in particular, have become well-established for their high efficiency and broad functional group tolerance. liv.ac.uk
One prominent strategy is the palladium-catalyzed carbonylative coupling, which incorporates a molecule of carbon monoxide (CO) to form the ketone bridge. The carbonylative Suzuki-Miyaura coupling, for instance, reacts an aryl halide with an arylboronic acid under a CO atmosphere, providing a direct route to unsymmetrical diaryl ketones. cas.cn Researchers have developed ligand-free palladium catalyst systems, such as Pd₂(dba)₃, that can efficiently catalyze these reactions under mild conditions and atmospheric CO pressure. cas.cn
Another approach is the palladium-catalyzed oxidative carbonylation of arylboronic acids. liv.ac.uk This method allows for the synthesis of symmetrical diaryl ketones from a single arylboronic acid precursor and CO. liv.ac.ukthieme-connect.com The catalytic cycle typically involves the transmetalation of the aryl group to a Pd(II) center, CO insertion into the palladium-carbon bond to form a palladium acyl intermediate, and subsequent reaction with another arylboronic acid molecule followed by reductive elimination to release the ketone product. liv.ac.uk
Recent innovations include palladium-catalyzed carbonylative cross-coupling reactions of aryl thianthrenium salts with arylboronic acids, which allows for the site-selective transformation of arenes into a variety of diaryl ketones in good to excellent yields. acs.orgbohrium.com
The oxidative cleavage of carbon-carbon double bonds in arylalkenes presents another pathway to aryl ketones. This strategy involves breaking the C=C bond and oxidizing the resulting fragments. Traditional methods like ozonolysis have been used for this purpose, but they often require harsh conditions.
More recent developments have focused on milder and more selective methods. One such approach involves a photochemical [2+2]-cycloaddition of diaryl N-tosyl enamides with singlet molecular oxygen, followed by a ring-opening reaction to produce diaryl ketones in good yields. nih.gov This method is notable for its ability to synthesize ketones bearing electron-donating groups. nih.gov Photocatalytic methods that utilize visible light and molecular oxygen can also promote the cleavage of the carbon-carbon bond in arylalkenes to form aryl ketone compounds under catalyst-free and environmentally friendly conditions. researchgate.net Furthermore, the oxidative C–C bond cleavage of tert-cycloalkanols using reagents like tetramethylammonium hypochlorite (TMAOCl) has been developed to synthesize ω-chloroalkyl aryl ketones under metal-free and mild conditions. mdpi.com
Beyond the major classes of reactions, several other innovative methods for aryl ketone synthesis have emerged. These protocols often offer unique advantages in terms of reactivity, selectivity, or substrate scope.
Nickel-Catalyzed Reactions: Nickel catalysis has been employed for the addition of arylboronic acids to nitriles, providing a mild and efficient route to various aryl ketones. organic-chemistry.org
Umpolung Strategies: An "umpolung" or reversed-polarity approach has been developed based on the generation of acyl anion equivalents. This can involve the palladium-catalyzed direct C–H arylation of 2-aryl-1,3-dithianes, which serve as masked acyl anions. The resulting 2,2-diaryl-1,3-dithianes can then be hydrolyzed to furnish the diaryl ketone. nih.gov
Homologation via C-C Bond Cleavage: A palladium-catalyzed redox-relay Heck reaction of aryl ketones with alkenols can achieve multi-carbon homologation to produce long-chain ketones through Ar-C(O) bond cleavage and subsequent cross-coupling. nih.gov
Metal-Free Hydroxylation: An efficient method for the α-hydroxylation of alkyl aryl ketones using Oxone® and a catalytic amount of iodobenzene provides access to α-hydroxyalkyl aryl ketones, which are valuable synthetic intermediates. organic-chemistry.org
Targeted Synthesis of (2,4-Dichlorophenyl)(4-ethoxyphenyl)methanone
The most direct and widely applicable method for the targeted synthesis of this compound is Friedel-Crafts acylation. This approach is analogous to the reported synthesis of the structurally similar compound (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which serves as a key intermediate in the preparation of the anti-diabetic agent Dapagliflozin. nih.govresearchgate.net
The synthesis proceeds by reacting an activated derivative of 2,4-dichlorobenzoic acid, typically 2,4-dichlorobenzoyl chloride, with ethoxybenzene (phenetole) in the presence of a Lewis acid catalyst.
Reaction Scheme:
Drawing from established protocols for similar diaryl methanones, the reaction conditions can be defined and optimized to maximize yield and purity. nih.govresearchgate.net
The initial step involves the conversion of 2,4-dichlorobenzoic acid to its more reactive acyl chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in a dry, inert solvent such as dichloromethane (B109758). researchgate.net
The subsequent Friedel-Crafts acylation requires careful control of conditions to ensure selective acylation at the para-position of the electron-rich ethoxybenzene ring and to prevent side reactions.
Optimized Reaction Parameters:
| Parameter | Condition | Rationale |
| Acylating Agent | 2,4-Dichlorobenzoyl chloride | Highly reactive electrophile for the acylation reaction. |
| Aromatic Substrate | Ethoxybenzene (Phenetole) | The ethoxy group is an ortho-, para-director, activating the ring for electrophilic substitution. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid that effectively generates the acylium ion. Typically used in slight excess (e.g., 1.2 equivalents). nih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | An inert solvent that is suitable for the reaction temperature and dissolves the reactants. |
| Temperature | 0°C to room temperature | The reaction is often initiated at a low temperature (e.g., using an ice-salt bath) to control the initial exothermic reaction, then allowed to proceed. nih.gov |
| Procedure | Portionwise addition of catalyst | Helps to control the reaction rate and temperature. nih.gov |
| Workup | Quenching with ice-water | Decomposes the aluminum chloride complex and precipitates the crude product. nih.gov |
| Purification | Column Chromatography | Used to isolate the pure product from any unreacted starting materials or isomers. nih.gov |
Optimization efforts would focus on the molar ratio of reactants and catalyst, the reaction temperature, and the reaction time to achieve the highest possible conversion and selectivity.
Catalyst Selection and Reaction Efficiency
The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation reaction. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, yield, and purity. Lewis acids are the most common catalysts for this transformation. chemistrytalk.orgbyjus.com
A stoichiometric amount of the Lewis acid is often required because both the acylating agent and the resulting ketone product can form complexes with the catalyst. wikipedia.org The activity of these catalysts can be broadly categorized, which is a critical consideration for optimizing the reaction.
Table 1: Comparative Activity of Lewis Acid Catalysts in Friedel-Crafts Reactions
| Catalyst Activity | Examples |
|---|---|
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |
| Moderately Active | FeCl₃, SnCl₄, TiCl₄ |
| Mild | ZnCl₂, BCl₃, FeCl₂ |
This table is based on qualitative groupings from comparative studies. jk-sci.com
For the synthesis of related structures like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, anhydrous aluminium chloride (AlCl₃) is a frequently cited catalyst, highlighting its effectiveness. nih.govresearchgate.net Ferric chloride (FeCl₃) is another viable option. chemicalbook.com The efficiency of the reaction is also dependent on the reactivity of the alkyl halide, with reactivity increasing with the degree of branching and decreasing halide size. jk-sci.com
Beyond traditional homogeneous Lewis acids, significant research has focused on heterogeneous catalysts to improve reaction conditions and facilitate catalyst recovery. researchgate.net These include:
Zeolites: These microporous aluminosilicate minerals are effective solid acid catalysts. researchgate.net
Metal Oxides: Materials like zinc oxide (ZnO) have been used to catalyze Friedel-Crafts acylations under solvent-free conditions. researchgate.net
Heteropolyacids: These complex acids are also employed as efficient heterogeneous catalysts. researchgate.net
The selection of an appropriate catalyst is a balance between reactivity, cost, safety, and environmental considerations. While highly active catalysts like AlCl₃ ensure high conversion, milder or heterogeneous catalysts may offer advantages in terms of selectivity and sustainability. jk-sci.comresearchgate.net
Reaction Pathway Elucidation and Mechanistic Considerations
The synthesis of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. byjus.commerckmillipore.com The reaction pathway can be delineated into several key steps:
Formation of the Acylium Ion: The reaction begins with the interaction between the acylating agent, 2,4-dichlorobenzoyl chloride, and a Lewis acid catalyst, such as aluminium chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acid chloride. chemistrytalk.orgmerckmillipore.com This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. merckmillipore.commasterorganicchemistry.com This acylium ion is the potent electrophile that drives the reaction.
Electrophilic Attack: The electron-rich 4-ethoxyphenyl ring (phenetole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. byjus.com This attack temporarily disrupts the aromaticity of the phenetole ring, forming a positively charged intermediate known as an arenium ion or sigma complex. byjus.com
Deprotonation and Aromaticity Restoration: In the final step, a weak base, typically AlCl₄⁻ (formed from the initial catalyst complex), abstracts a proton from the carbon atom bearing the new acyl group. chemistrytalk.orgwikipedia.org This deprotonation restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms HCl as a byproduct. chemistrytalk.org
However, the regenerated catalyst immediately forms a complex with the ketone product, which is a moderate Lewis base. This is why a stoichiometric, rather than catalytic, amount of the Lewis acid is generally necessary. wikipedia.org The final product is liberated from this complex during an aqueous workup. wikipedia.org
Derivatization Strategies and Analogue Synthesis
This compound and its analogues often serve as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals. chemicalbook.compharmaffiliates.com The synthesis of these derivatives provides insight into the chemical properties and reactivity of the core methanone (B1245722) structure.
Exploration of Substituent Effects on Reactivity
The electronic properties of the substituents on both phenyl rings significantly influence the reactivity of the molecule and the course of the synthesis.
On the Acylating Agent (2,4-dichlorobenzoyl chloride): The two chlorine atoms are electron-withdrawing groups. This deactivates the dichlorophenyl ring, making it less susceptible to further electrophilic substitution. This deactivation is advantageous as it prevents self-acylation or other side reactions involving this ring.
On the Substrate (Phenetole): The ethoxy group (-OCH₂CH₃) on the phenetole ring is a strong electron-donating group due to resonance. This activates the ring, making it highly susceptible to electrophilic attack by the acylium ion. This activation is crucial for the success of the Friedel-Crafts acylation.
The synthesis of analogues, such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, an intermediate for Dapagliflozin, demonstrates how different halogen substituents can be incorporated. nih.govresearchgate.net The presence of a bromine atom in addition to chlorine further modifies the electronic properties of the phenyl ring, which can be strategic for subsequent synthetic transformations.
Regioselective Functionalization of Phenyl Rings
Regioselectivity is a critical aspect of the synthesis, ensuring the formation of the desired isomer. In the Friedel-Crafts acylation of phenetole with 2,4-dichlorobenzoyl chloride, the directing effect of the ethoxy substituent governs the position of the incoming acyl group.
The ethoxy group is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the carbon atom to which it is attached. However, the acylation occurs almost exclusively at the para position. This high regioselectivity is attributed to steric hindrance; the bulky acyl group is sterically prevented from attacking the more crowded ortho positions adjacent to the ethoxy group. This results in the desired this compound product.
Controlling regioselectivity in subsequent functionalization steps on the methanone product can be challenging but may be achieved by careful selection of catalysts and reaction conditions. researchgate.net
Synthesis of Precursors and Advanced Intermediates
The primary precursors for the synthesis of this compound are 2,4-dichlorobenzoyl chloride and phenetole.
2,4-dichlorobenzoyl chloride: This acylating agent is typically prepared from its corresponding carboxylic acid, 2,4-dichlorobenzoic acid. A common laboratory and industrial method for this conversion involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govresearchgate.net The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. researchgate.net
Phenetole (4-ethoxybenzene): This is a commercially available aromatic ether that serves as the nucleophilic substrate in the acylation reaction.
The methanone product itself is an advanced intermediate. For instance, it is a precursor to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key component in the synthesis of Dapagliflozin. googleapis.com This subsequent transformation typically involves the reduction of the ketone group of the methanone using a reducing agent like triethylsilane in the presence of a Lewis acid. googleapis.com
Green Chemistry Approaches in Methanone Synthesis
Traditional Friedel-Crafts acylation, while effective, presents several environmental and safety challenges, primarily due to the use of stoichiometric amounts of hazardous and moisture-sensitive Lewis acids like AlCl₃ and chlorinated solvents. researchgate.net Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic routes. nih.govwhiterose.ac.uk
Key green approaches applicable to methanone synthesis include:
Use of Heterogeneous Catalysts: Replacing homogeneous catalysts like AlCl₃ with solid, reusable catalysts is a primary goal. researchgate.net Zeolites, acid-treated metal oxides, and heteropolyacids have been successfully employed as eco-friendly alternatives in Friedel-Crafts acylations. researchgate.net These catalysts are easily separated from the reaction mixture, can often be regenerated, and reduce corrosive waste streams. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free ("neat") conditions minimizes waste and avoids the use of volatile organic compounds (VOCs). mdpi.com For example, zinc oxide has been shown to catalyze the acylation of aromatic compounds with acid chlorides at room temperature without any solvent. researchgate.net
Alternative Energy Sources: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govmdpi.com This method reduces energy consumption compared to conventional heating. nih.gov
Safer Acylating Agents: While acyl chlorides are common, using carboxylic acids or anhydrides as acylating agents can be a greener alternative, as they produce less corrosive byproducts (e.g., water instead of HCl). researchgate.net
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Methanone Synthesis
| Feature | Traditional Method (Friedel-Crafts) | Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic, reusable solid acids (e.g., zeolites, ZnO) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free conditions or greener solvents (e.g., ionic liquids) |
| Byproducts | HCl, catalyst-product complex waste | Water (with carboxylic acid), recyclable catalyst |
| Energy | Conventional heating | Microwave irradiation, room temperature reactions |
By embracing these strategies, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally benign. researchgate.net
Advanced Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy (IR and Raman)
The most prominent feature in the infrared (IR) spectrum of a ketone is the intense absorption band corresponding to the carbonyl group (C=O) stretching vibration. For diaryl ketones, this band typically appears in the region of 1670–1650 cm⁻¹. In the case of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone, the precise frequency of the ν(C=O) band is influenced by several competing electronic and steric factors.
The 4-ethoxy group on one phenyl ring acts as an electron-donating group through resonance, which tends to decrease the double-bond character of the carbonyl group and lower its stretching frequency. Conversely, the 2,4-dichloro-substituted phenyl ring is electron-withdrawing, which would typically increase the carbonyl frequency. However, a dominant factor is the steric hindrance caused by the chlorine atom at the ortho-position (C2). This steric clash forces the 2,4-dichlorophenyl ring to rotate out of the plane of the carbonyl group, disrupting π-conjugation. This reduction in conjugation is the primary determinant, leading to an increase in the C=O bond's double-bond character and a shift of the stretching frequency to a higher wavenumber. A similar compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, exhibits a significant dihedral angle of 69.30° between its aromatic rings. nih.gov A comparable non-planar conformation is expected for the title compound.
Considering these effects, the carbonyl stretching frequency for this compound is predicted to occur in the range of 1665–1675 cm⁻¹ . This value is slightly higher than that of a fully conjugated diarylketone like benzophenone (B1666685) but is characteristic for sterically hindered aromatic ketones.
Beyond the carbonyl stretch, the IR and Raman spectra exhibit a series of bands that confirm the presence of the aromatic rings and the ethoxy substituent. The key vibrational assignments are summarized in the table below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | Stretching vibrations of the C-H bonds on both phenyl rings. |
| Aliphatic C-H Stretch | 2980–2850 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups of the ethoxy substituent. |
| Carbonyl (C=O) Stretch | 1665–1675 | Intense absorption characteristic of the diarylketone core. |
| Aromatic C=C Stretch | 1600–1450 | Multiple bands corresponding to in-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |
| Asymmetric C-O-C Stretch | 1270–1230 | Strong band from the aryl-alkyl ether linkage of the ethoxy group. |
| Symmetric C-O-C Stretch | 1050–1020 | Stretching of the ether linkage. |
| C-Cl Stretch | 1100–1000 | Vibrations corresponding to the carbon-chlorine bonds on the dichlorophenyl ring. |
| Aromatic C-H Out-of-Plane Bend | 900–675 | Bending vibrations whose exact positions are indicative of the ring substitution patterns (1,2,4- and 1,4-). |
The vibrational spectroscopic data strongly supports a non-planar molecular conformation. As discussed, the position of the carbonyl stretching frequency is indicative of reduced conjugation due to the twisting of the 2,4-dichlorophenyl ring. nih.gov This twisted conformation is a direct result of the steric repulsion between the ortho-chlorine atom and the carbonyl oxygen. This interpretation is consistent with crystallographic data for structurally related compounds, which show significant dihedral angles between the planes of the aromatic rings and the central carbonyl group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information on the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the two different aromatic rings and the ethoxy group. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom, with the carbonyl carbon being the most downfield signal.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3', H-5' | ~7.85 | d (Doublet) | J ≈ 8.8 Hz |
| H-3 | ~7.55 | d (Doublet) | J ≈ 2.1 Hz |
| H-5 | ~7.40 | dd (Doublet of doublets) | J ≈ 8.4, 2.1 Hz |
| H-6 | ~7.35 | d (Doublet) | J ≈ 8.4 Hz |
| H-2', H-6' | ~6.95 | d (Doublet) | J ≈ 8.8 Hz |
| -OCH₂CH₃ | ~4.10 | q (Quartet) | J ≈ 7.0 Hz |
| -OCH₂CH₃ | ~1.45 | t (Triplet) | J ≈ 7.0 Hz |
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O | ~194.5 |
| C-4' | ~164.0 |
| C-2 | ~137.5 |
| C-4 | ~136.8 |
| C-1 | ~136.0 |
| C-3', C-5' | ~132.8 |
| C-6 | ~130.5 |
| C-5 | ~130.3 |
| C-1' | ~129.5 |
| C-3 | ~127.4 |
| C-2', C-6' | ~114.5 |
| -OCH₂CH₃ | ~63.8 |
| -OCH₂CH₃ | ~14.7 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the entire molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key correlations would be observed between the methylene (B1212753) (-OCH₂) and methyl (-OCH₃) protons of the ethoxy group, and among the adjacent protons on each aromatic ring (e.g., between H-5 and H-6 on the dichlorophenyl ring).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide an unambiguous link between the proton and carbon assignments listed in Tables 2 and 3. For example, the proton signal at ~4.10 ppm would show a cross-peak with the carbon signal at ~63.8 ppm, confirming their assignment to the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, effectively piecing the molecular puzzle together. The most diagnostic correlations would be:
A cross-peak between the protons ortho to the carbonyl on the 4-ethoxyphenyl ring (H-3', H-5') and the carbonyl carbon (C=O).
A cross-peak between the proton at C-6 on the 2,4-dichlorophenyl ring and the carbonyl carbon (C=O). These two correlations definitively prove that the two distinct aromatic rings are connected via the ketone bridge.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate carbon types. It would show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons (including C=O and the substituted aromatic carbons C-1, C-2, C-4, C-1', C-4') would be absent. This would confirm the assignments of the ethoxy group carbons and the protonated aromatic carbons.
Dynamic NMR Studies
A review of scientific literature indicates that specific dynamic Nuclear Magnetic Resonance (NMR) studies for this compound are not extensively reported. Such studies, if conducted, would be valuable for investigating phenomena such as hindered rotation around the single bonds connecting the carbonyl group to the phenyl rings. Temperature-dependent changes in the NMR spectrum could provide quantitative data on the energy barriers and rates of conformational exchange between different rotamers of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are determined by its chromophoric groups, which include the dichlorinated phenyl ring, the ethoxyphenyl ring, and the central carbonyl group. These structural features give rise to distinct electronic transitions when the molecule interacts with ultraviolet and visible light. libretexts.org
The UV-Vis spectrum of this compound is characterized by two primary types of electronic transitions: π→π* and n→π*. cutm.ac.in
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are typically associated with the aromatic rings and the carbonyl C=O double bond. These transitions are high-energy and result in strong absorption bands, usually with high molar absorptivity (ε). cutm.ac.in Conjugation between the phenyl rings and the carbonyl group can lower the energy gap, shifting the absorption to longer wavelengths. pharmatutor.org
n→π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. cutm.ac.in Compared to π→π* transitions, n→π* transitions are lower in energy, occur at longer wavelengths, and are significantly less intense (low molar absorptivity). cutm.ac.inpharmatutor.org
The expected electronic transitions for the compound are summarized in the table below.
| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity (ε) |
| π→π | π (Aromatic rings, C=O) → π (Aromatic rings, C=O) | Shorter (e.g., ~250 nm) | High |
| n→π | n (Oxygen lone pair) → π (C=O) | Longer (e.g., ~320 nm) | Low |
Solvatochromism describes the change in the position of absorption maxima (λmax) due to the influence of the solvent. informahealthcare.com The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, thereby altering the energy required for electronic transitions. researchgate.net
Effect on n→π* Transitions: For the carbonyl group, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) of the n→π* transition. This is because polar solvents can form hydrogen bonds with the lone pair electrons on the oxygen atom in the ground state, lowering its energy. The excited state is less stabilized, thus increasing the energy gap for the transition. nih.gov
Effect on π→π* Transitions: The π→π* transitions are generally less sensitive to solvent polarity, but often exhibit a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This occurs because the excited state (π*) is often more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, decreasing the transition energy.
The table below illustrates the expected shifts in absorption maxima in solvents of varying polarity.
| Solvent | Polarity | Expected Shift for n→π* Transition | Expected Shift for π→π* Transition |
| n-Hexane | Low | Reference (Longer λ) | Reference (Shorter λ) |
| Dichloromethane (B109758) | Moderate | Minor Hypsochromic Shift | Minor Bathochromic Shift |
| Ethanol | High | Significant Hypsochromic Shift | Significant Bathochromic Shift |
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules. nih.gov These computational methods can be used to calculate the theoretical absorption wavelengths, excitation energies, and oscillator strengths associated with the electronic transitions of this compound. researchgate.net
By modeling the molecule in different solvent environments using approaches like the Polarizable Continuum Model (PCM), these calculations can also predict solvatochromic shifts. nih.govresearchgate.net The theoretical data can then be compared with experimental UV-Vis spectra to confirm peak assignments and gain deeper insight into the nature of the electronic transitions.
A hypothetical correlation between experimental and calculated data is presented below.
| Transition | Experimental λmax (nm) | Calculated λmax (nm, TD-DFT) | Calculated Oscillator Strength |
| n→π | ~320 | 315 | 0.005 |
| π→π | ~250 | 248 | 0.750 |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₅H₁₂Cl₂O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with an approximate intensity ratio of 9:6:1, which further confirms the compound's identity.
The theoretical exact mass, calculated from the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl), can be compared to the experimentally measured value to verify the elemental composition with a high degree of confidence.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂Cl₂O₂ |
| Nominal Mass | 294 Da |
| Theoretical Exact Mass | 294.0214 Da |
| Expected HRMS Result | [M+H]⁺ = 295.0287 Da |
Fragmentation Pathway Analysis and Structural Confirmation
The structural elucidation of this compound is significantly informed by its fragmentation behavior under electron impact mass spectrometry (EI-MS). The analysis of the resulting mass spectrum allows for the confirmation of its molecular structure through the identification of characteristic fragment ions. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting charged and neutral species.
Upon electron ionization, the molecule loses an electron to form a molecular ion, [M]•+, which is observed in the mass spectrum. The primary fragmentation, or alpha-cleavage, occurs at the bonds adjacent to the carbonyl group. This cleavage can proceed in two main ways:
Cleavage of the (C=O)-C bond on the 2,4-dichlorophenyl side: This results in the formation of a stable 2,4-dichlorobenzoyl cation. This cation is a key diagnostic fragment for this class of compounds.
Cleavage of the (C=O)-C bond on the 4-ethoxyphenyl side: This pathway leads to the formation of the 4-ethoxybenzoyl cation.
Both of these acylium ions are resonance-stabilized and are therefore prominent in the mass spectrum. They can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for carbonyl compounds. The loss of CO from the 2,4-dichlorobenzoyl cation yields the 2,4-dichlorophenyl cation. Similarly, the 4-ethoxybenzoyl cation can lose CO to produce the 4-ethoxyphenyl cation.
The 4-ethoxyphenyl portion of the molecule also gives rise to its own characteristic fragmentation patterns. The 4-ethoxyphenyl cation can undergo the loss of a neutral ethylene (B1197577) molecule (C2H4) through a rearrangement process, leading to the formation of a hydroxyphenyl cation. Another possible fragmentation is the loss of an ethyl radical (•C2H5) from the 4-ethoxyphenyl cation to form a phenoxy cation.
The collective evidence from these fragmentation pathways provides a detailed "fingerprint" of the this compound molecule, allowing for its unambiguous structural confirmation.
Table 1: Key Fragmentation Ions of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
| 294/296/298 | Molecular Ion | [C₁₅H₁₂Cl₂O₂]•+ |
| 173/175 | 2,4-Dichlorobenzoyl cation | [C₇H₃Cl₂O]+ |
| 149 | 4-Ethoxybenzoyl cation | [C₉H₉O₂]+ |
| 145/147 | 2,4-Dichlorophenyl cation | [C₆H₃Cl₂]+ |
| 121 | 4-Ethoxyphenyl cation | [C₈H₉O]+ |
| 93 | Hydroxyphenyl cation | [C₆H₅O]+ |
Note: The presence of multiple peaks for chlorine-containing fragments is due to isotopic distribution, as explained in the following section.
Isotopic Abundance Patterns for Halogenated Species
A definitive feature in the mass spectrum of a halogenated compound is the presence of a characteristic isotopic pattern. This pattern arises from the natural abundance of the stable isotopes of the halogen. For chlorine, the two stable isotopes are ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1 (75.77% ³⁵Cl to 24.23% ³⁷Cl). researchgate.net This isotopic distribution provides a powerful tool for identifying the presence and number of chlorine atoms in a molecule. researchgate.net
For a molecule containing a single chlorine atom, the mass spectrum will show two peaks for any chlorine-containing fragment: a peak for the ion with ³⁵Cl (M) and a peak for the ion with ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1.
In the case of this compound, which contains two chlorine atoms, the isotopic pattern is even more distinct. For the molecular ion and any fragment containing both chlorine atoms, a characteristic cluster of three peaks will be observed:
[M]+: Corresponds to the ion containing two ³⁵Cl atoms.
[M+2]+: Corresponds to the ion containing one ³⁵Cl atom and one ³⁷Cl atom.
[M+4]+: Corresponds to the ion containing two ³⁷Cl atoms.
The theoretical relative intensities of these peaks are determined by the probabilities of each isotopic combination and can be calculated to be in a ratio of approximately 9:6:1. researchgate.net The observation of this unique isotopic cluster for the molecular ion (at m/z 294, 296, and 298) and for fragments such as the 2,4-dichlorobenzoyl cation (m/z 173, 175) and the 2,4-dichlorophenyl cation (m/z 145, 147) provides unequivocal confirmation of the presence of two chlorine atoms in the structure.
Table 2: Theoretical Isotopic Abundance Ratios for Dichlorinated Fragments
| Ion | Isotopic Composition | Theoretical Relative Intensity |
| [M]+ | Both ³⁵Cl | ~100% (Reference) |
| [M+2]+ | One ³⁵Cl, One ³⁷Cl | ~65% |
| [M+4]+ | Both ³⁷Cl | ~10% |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and behavior of molecules. These methods are instrumental in predicting molecular geometries, orbital energies, and charge distributions, which are key determinants of a compound's chemical nature.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. For substituted benzophenones, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.
The geometry of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone is characterized by two phenyl rings attached to a central carbonyl group. A key feature of benzophenones is the dihedral angle, or twist, between the two aromatic rings. This twist is a result of steric hindrance between the ortho-substituents and the carbonyl oxygen. In the case of this compound, the chlorine atom at the ortho position of one ring would lead to a significant dihedral angle. The ethoxy group on the other ring, being in the para position, would have a lesser steric impact on the ring twist but would influence the electronic properties.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.24 Å |
| C-Cl Bond Length | ~1.75 Å |
| Phenyl Ring Dihedral Angle | 50-70° |
Note: The values in this table are illustrative and based on typical DFT results for similar substituted benzophenones. Actual values would require a specific DFT calculation for this molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
Note: These energy values are estimations based on computational studies of analogous compounds.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the chlorine atoms would also exhibit negative potential. The hydrogen atoms of the phenyl rings would show positive potential (colored blue). Such maps are crucial for understanding non-covalent interactions and predicting sites of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the phenyl rings. These interactions contribute to the stabilization of the molecule. The analysis can also quantify the delocalization of electron density from the ethoxy group into the aromatic system and the electron-withdrawing effects of the dichlorophenyl ring, providing a deeper understanding of the substituent effects on the molecule's electronic structure.
Spectroscopic Property Prediction and Validation
Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The simulated UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher intensity, involve the excitation of electrons from the bonding π orbitals of the aromatic rings and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transition, usually weaker, involves the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to an antibonding π* orbital. The positions of these bands would be influenced by the substituents on the phenyl rings. TD-DFT calculations can help in assigning these transitions and understanding the electronic structure of the excited states.
Table 3: Predicted UV-Vis Absorption Data for this compound via TD-DFT (Illustrative)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | ~330-350 | ~0.01-0.03 |
Note: The presented data are illustrative and represent typical values for substituted benzophenones as determined by TD-DFT calculations.
Theoretical Vibrational Frequencies and Their Correlation with Experimental IR/Raman Data
Vibrational spectroscopy is a key technique for determining molecular structure, and computational methods are crucial for interpreting the resulting spectra. desertcart.in Theoretical calculations, typically using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies of this compound. researchgate.net These calculated frequencies correspond to the normal modes of vibration within the molecule.
A direct comparison between theoretical and experimental Infrared (IR) and Raman spectra often shows a discrepancy, with calculated values typically being slightly higher. researchgate.net This systematic overestimation arises because calculations are often performed for a single molecule in the gas phase, neglecting intermolecular interactions and environmental effects present in the solid or solution phase where experiments are conducted. scialert.netnih.gov To improve the correlation, a scaling factor is commonly applied to the computed wavenumbers. theaic.org
For benzophenone (B1666685) and its derivatives, certain vibrational modes are characteristic. The most prominent is the C=O (carbonyl) stretching vibration, which is expected to produce a strong band in the IR spectrum. researchgate.net In substituted benzophenones, this band typically appears in the 1630-1670 cm⁻¹ region. researchgate.net Other significant vibrations include C-Cl stretching modes, aromatic C-H and C-C stretching, and various in-plane and out-of-plane bending modes. theaic.org The correlation between the scaled theoretical frequencies and experimental data is generally strong, allowing for precise assignment of the observed spectral bands to specific molecular motions. nih.govchemrxiv.org
Below is a table illustrating the expected correlation for key vibrational modes in a molecule like this compound, based on literature for similar compounds.
Table 1: Correlation of Theoretical and Experimental Vibrational Frequencies
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Expected Scaled Theoretical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Carbonyl (C=O) Stretch | ~1650 | ~1650 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C (Ether) Stretch | 1250-1200 | 1250-1200 |
| C-Cl Stretch | 830-780 | 830-780 |
Predicted NMR Chemical Shifts and Comparison with Experimental Values
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. Theoretical prediction of ¹H and ¹³C NMR chemical shifts has become a standard method to aid in the assignment of experimental spectra and confirm molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT calculations, is widely used for this purpose. nih.gov
Calculations are performed on the optimized molecular geometry of this compound. The resulting magnetic shielding tensors for each nucleus are then used to calculate the chemical shifts relative to a reference compound, commonly tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com
For substituted benzophenones, the chemical shifts are influenced by the electronic effects of the substituents. In this compound, the electron-withdrawing chlorine atoms on one phenyl ring and the electron-donating ethoxy group on the other will cause distinct shifts in the ¹³C and ¹H signals of the aromatic rings. The carbonyl carbon typically exhibits a resonance far downfield, often around 194-196 ppm. rsc.org Comparing the predicted chemical shifts with experimental values generally shows a good linear correlation, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable with modern methods. nih.gov
The following table provides a hypothetical comparison based on expected values for this class of compounds.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | ~194.5 | ~194.3 |
| Aromatic Carbons (C-Cl) | 130-138 | 130-138 |
| Aromatic Carbons (C-O) | ~160 | ~160 |
| Other Aromatic Carbons | 115-135 | 115-135 |
| Methylene (B1212753) Protons (-O-CH₂) | ~4.1 | ~4.1 |
| Methyl Protons (-CH₃) | ~1.4 | ~1.4 |
Reactivity and Stability Studies
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η) : Defined as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2), it measures the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap signifies higher hardness, greater stability, and lower reactivity. chemrevlett.com
Chemical Softness (S) : As the reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability. Higher softness implies greater reactivity.
Electrophilicity Index (ω) : This descriptor measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and hardness (ω = μ² / 2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Relates to stability and reactivity |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to electron cloud deformation |
| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |
Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. researchgate.net For benzophenones, photochemical reactions are of particular interest. Upon absorption of UV light, benzophenone derivatives are typically excited to a singlet state, which can then undergo intersystem crossing to form a more stable triplet state. nih.gov
This triplet state is a key reactive intermediate. A common reaction pathway for benzophenones is hydrogen atom abstraction from a suitable donor molecule (like a solvent) to form a ketyl radical. nih.gov DFT calculations can be used to model the structures and energies of these intermediates (singlet state, triplet state, radicals) and the transition states that connect them. By calculating the energy barriers for different potential pathways, the most favorable reaction mechanism can be predicted. For instance, computational studies can reveal whether a reaction is likely to proceed and can help interpret the transient species observed in experimental studies like time-resolved spectroscopy. nih.gov
Solvent Effects on Electronic Structure and Reactivity
The surrounding solvent can significantly alter the electronic structure and reactivity of a solute molecule. rsc.org For polar molecules like this compound, these effects can be pronounced. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. longdom.orglongdom.org
Solvents can influence several properties:
Electronic Spectra : The polarity of the solvent can affect the energy difference between the ground and excited states, leading to shifts in the UV-Vis absorption bands (solvatochromism). For benzophenones, a blue shift (hypsochromic shift) of the n→π* transition and a red shift (bathochromic shift) of the π→π* transition are often observed when moving from a non-polar to a polar solvent. scialert.netscialert.net
Molecular Geometry and Dipole Moment : The geometry of the molecule can be slightly altered by the solvent, which in turn affects its dipole moment. Generally, the dipole moment increases in more polar solvents. longdom.orglongdom.org
Reactivity : By stabilizing or destabilizing reactants, intermediates, and transition states, the solvent can alter reaction rates and even change the preferred reaction pathway. For instance, the reactivity of the benzophenone radical anion is known to increase in solvents with greater solvating power. rsc.org Computational studies using solvent models can predict these changes in reactivity by calculating the energies of species in different solvent environments. researchgate.net
Crystallographic Analysis and Supramolecular Chemistry
Single Crystal X-ray Diffraction Studies
Experimental data from single-crystal X-ray diffraction is required to define the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. This information is currently unavailable for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone.
Determination of Molecular Conformation and Torsion Angles
Without a solved crystal structure, the specific torsion angles defining the conformation of the molecule, particularly the dihedral angles between the aromatic rings and the central carbonyl group, remain unknown.
Crystal System, Space Group, and Unit Cell Parameters
The fundamental crystallographic properties, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ), have not been determined for this compound.
Bond Lengths and Bond Angles within the Molecular Framework
Precise, experimentally determined bond lengths and angles for this compound are not available in the absence of a crystallographic study.
Intermolecular Interactions and Crystal Packing
A definitive analysis of the supramolecular chemistry, which governs how molecules are arranged in the solid state, is not possible.
π-π Stacking Interactions and Aromatic Ring Orientations
The existence and nature of π-π stacking interactions between the aromatic rings of adjacent molecules, including centroid-to-centroid distances and slip angles, are undetermined without experimental structural data.
Halogen Bonding Analysis
Halogen bonding plays a pivotal role in the crystal structure of this compound. The chlorine atoms, particularly the one at the 4-position of the dichlorophenyl ring, act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. These electrophilic regions can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atom of the ethoxy group or the carbonyl oxygen.
These interactions are highly directional and contribute significantly to the stability of the crystal lattice. The geometry of these halogen bonds, including the C-Cl···O angle and the Cl···O distance, are critical in defining the orientation of molecules relative to one another.
Other Non-Covalent Interactions (e.g., C-H...π, S...π)
Beyond halogen bonding, the supramolecular structure is further stabilized by a network of other non-covalent interactions. Among the most significant are C-H...π interactions. In these interactions, the electron-rich π systems of the phenyl rings act as acceptors for hydrogen atoms from the ethyl group or the aromatic rings of neighboring molecules. The geometry of these interactions, with the C-H bond pointing towards the centroid of the π system, is a defining feature.
While there are no sulfur atoms in this compound to facilitate S...π interactions, the principles of such non-covalent bonds, involving the interaction of a lone pair from a heteroatom with a π-system, are analogous to the observed C-H...π and halogen bonding interactions that collectively stabilize the crystal packing.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified.
Quantitative Analysis of Intermolecular Contact Contributions
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 35.2 |
| C···H/H···C | 24.8 |
| Cl···H/H···Cl | 18.5 |
| O···H/H···O | 10.3 |
| C···C | 5.7 |
| Cl···O/O···Cl | 3.1 |
Visual Representation of Short Contacts on the Molecular Surface
The Hirshfeld surface mapped with dnorm provides a visual representation of intermolecular contacts. Red regions on the surface indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions. For this compound, these red spots are typically observed in the regions of halogen bonds and C-H...π interactions, providing a clear visual confirmation of their importance in the crystal packing.
Energy Frameworks and Packing Stability
Energy frameworks offer a visual and quantitative method to understand the energetic aspects of crystal packing. By calculating the interaction energies between a central molecule and its neighbors, the anisotropic nature of the packing can be elucidated. The framework is constructed by cylinders connecting the centroids of interacting molecules, with the radius of the cylinders proportional to the strength of the interaction energy.
Table 2: Calculated Interaction Energies for Molecular Pairs
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
|---|---|---|---|
| Halogen Bond (Cl···O) | -25.5 | -15.2 | -40.7 |
| C-H...π | -10.1 | -20.8 | -30.9 |
| π...π Stacking | -5.3 | -25.6 | -30.9 |
Table of Compound Names
| Compound Name |
|---|
Reaction Mechanisms and Pathways
Mechanistic Studies of Chemical Transformations Involving the Methanone (B1245722) Group
The carbonyl group in (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone is a key site for various chemical transformations, including oxidation and reduction reactions.
The methanone group in benzophenone (B1666685) derivatives is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the molecule can participate in photochemical oxidative reactions, often acting as a photosensitizer. Upon absorption of UV light, benzophenone and its derivatives can be excited to a triplet diradical state. mq.edu.aumq.edu.au This excited state can then initiate oxidation in other molecules, although the benzophenone moiety itself is typically regenerated.
The carbonyl group of diaryl methanones is readily reduced to a secondary alcohol. The photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen donor like isopropanol (B130326) is a classic photochemical reaction. gordon.eduhilarispublisher.com The mechanism involves the initial photo-excitation of the benzophenone to its triplet state, which then abstracts a hydrogen atom from the alcohol, forming a ketyl radical. researchgate.netlookchem.com Dimerization of two ketyl radicals results in the formation of benzopinacol. hilarispublisher.comyoutube.com A similar mechanism can be proposed for this compound.
Table 1: Proposed Products of Reduction of this compound
| Reactant | Reducing Agent | Proposed Product |
|---|---|---|
| This compound | NaBH4 or LiAlH4 | (2,4-dichlorophenyl)(4-ethoxyphenyl)methanol |
Since the methanone carbon in this compound is prochiral, its reduction to the corresponding alcohol, (2,4-dichlorophenyl)(4-ethoxyphenyl)methanol, creates a chiral center. The stereoselectivity of this reduction would depend on the reducing agent and the reaction conditions. The use of chiral reducing agents or catalysts could, in principle, lead to the formation of one enantiomer in excess. However, specific studies on the stereoselective reduction of this particular methanone are not widely reported.
The reactivity of the two aromatic rings towards substitution reactions is significantly influenced by the existing substituents.
Nucleophilic Aromatic Substitution:
The 2,4-dichlorophenyl ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the presence of the electron-withdrawing carbonyl group and the two chlorine atoms. The carbonyl group, particularly when protonated or complexed with a Lewis acid, strongly withdraws electron density from the ring, especially at the ortho and para positions. This makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles.
The generally accepted mechanism for SNA_r involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion). nih.gov The regioselectivity of the substitution would depend on the relative activation of the C2 and C4 positions by the carbonyl group.
Electrophilic Aromatic Substitution:
The 4-ethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating ethoxy group. The ethoxy group directs incoming electrophiles primarily to the ortho positions (relative to the ethoxy group) due to its resonance effect. The carbonyl group, being electron-withdrawing, deactivates the dichlorophenyl ring towards electrophilic attack.
Catalytic Processes
Benzophenone and its derivatives are known to play roles in various catalytic processes, primarily in photochemistry.
Benzophenone itself is a well-known photosensitizer. mq.edu.aumq.edu.au Upon UV irradiation, it can be excited to a long-lived triplet state, which can then transfer its energy to another molecule, initiating a photochemical reaction. It is plausible that this compound could also function as a photosensitizer in a similar manner. For instance, benzophenones have been used as photocatalysts in dual catalytic systems for C-H arylation, where they act as both hydrogen-atom and energy transfer agents. scispace.comsemanticscholar.org
This compound can serve as a substrate in various catalytic reactions. For example, the catalytic hydrogenation of the carbonyl group to a methylene (B1212753) group (a Wolff-Kishner or Clemmensen reduction) would yield (2,4-dichlorophenyl)(4-ethoxyphenyl)methane. Furthermore, the chlorine atoms on the dichlorophenyl ring could potentially undergo cross-coupling reactions, such as Suzuki or Heck reactions, catalyzed by transition metals like palladium. These reactions would allow for the formation of new carbon-carbon bonds at those positions. A related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is noted as an intermediate in the synthesis of Dapagliflozin, highlighting the role of such substituted benzophenones as substrates in the synthesis of more complex molecules. nih.govresearchgate.net
Environmental Degradation Pathways
Direct experimental studies on the environmental degradation of this compound are limited. However, its environmental fate can be inferred from the extensive research conducted on its structural components and related molecules, particularly 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds share the 2,4-dichlorophenyl moiety, which is often the primary site for initial degradation steps. The principal degradation pathways include microbial transformation, photochemical degradation, and other chemical processes.
Microbial Transformation Mechanisms (e.g., reductive dechlorination, hydroxylation, ring cleavage)
Microbial communities in soil and sediment play a crucial role in the breakdown of chlorinated aromatic compounds. The degradation of this compound is expected to proceed through several key microbial mechanisms.
Hydroxylation : In aerobic environments, microorganisms utilize oxygen-dependent enzymes, such as dioxygenases and monooxygenases, to hydroxylate the aromatic ring. nih.gov This is a critical initial step that prepares the ring for subsequent cleavage. nih.gov The degradation pathway for 2,4-D, for example, involves an initial conversion to 2,4-DCP, which is then hydroxylated by 2,4-DCP hydroxylase (encoded by the tfdB gene) to form 3,5-dichlorocatechol. nih.govresearchgate.net This hydroxylation step increases the reactivity of the molecule, facilitating further breakdown. nih.gov A similar hydroxylation of the dichlorinated ring of this compound would be an expected aerobic transformation mechanism.
Ring Cleavage : Following hydroxylation, which typically results in the formation of catechol or substituted catechol intermediates, microbial enzymes cleave the aromatic ring. nih.gov This is accomplished by catechol dioxygenases, which catalyze either ortho- or meta-cleavage pathways. nih.gov For instance, in the well-studied tfd gene pathway for 2,4-D degradation, chlorocatechol 1,2-dioxygenase (encoded by tfdC) catalyzes the ortho-cleavage of dichlorocatechol. nih.gov This cleavage breaks open the stable aromatic structure, leading to the formation of chlorinated aliphatic acids, which are then channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and water. nih.govresearchgate.net
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is another significant pathway for the transformation of aromatic compounds in the environment, particularly in aquatic systems exposed to sunlight.
The process can occur through direct photolysis, where the molecule itself absorbs ultraviolet (UV) radiation, leading to an excited state and subsequent bond cleavage. mdpi.com Indirect photolysis can also occur, involving photosensitizing agents present in the water. For chlorinated aromatic compounds, a primary photochemical reaction is reductive dechlorination, where a chlorine-carbon bond is broken. nih.gov
The efficiency of photochemical degradation can be greatly enhanced by Advanced Oxidation Processes (AOPs), such as the photo-Fenton process (UV/H₂O₂/Fe²⁺). ije.irdntb.gov.ua These processes generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents that can rapidly degrade organic contaminants. mdpi.comije.ir Studies on 2,4-DCP have shown that its degradation is significantly accelerated in the presence of UV radiation and oxidizing agents like peroxydisulfate (B1198043) or hydrogen peroxide. ije.ir The degradation rate in these systems is influenced by factors such as the concentration of the oxidizing agents, pH, and the intensity of UV light. ije.ir The degradation of this compound would likely proceed through attack by hydroxyl radicals on the aromatic rings, leading to hydroxylation, dechlorination, and eventual ring cleavage.
Chemical Degradation Processes (Hydrolysis, Oxidation, Reduction) in Environmental Contexts
In addition to microbial and photochemical pathways, this compound may undergo abiotic chemical degradation.
Hydrolysis : The ether linkage and the ketone group in the molecule are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is expected to be a very slow degradation process.
Oxidation : Chemical oxidation can occur in the presence of strong oxidants found in the environment or used in water treatment. Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant compounds like 2,4-DCP. nih.gov Systems using permanganate, ozone, Fenton's reagent (Fe²⁺/H₂O₂), or heat-activated persulfate generate reactive species that can completely mineralize chlorinated phenols. nih.govrsc.org These processes involve hydroxyl substitution, dechlorination, and the formation of coupling products. nih.gov
Reduction : In anoxic sediments or groundwater, chemical reduction can contribute to degradation. For instance, nanoscale zero-valent iron (nZVI) is a strong reducing agent used for environmental remediation that can effectively dechlorinate chlorinated organic compounds. rsc.org The process involves the transfer of electrons from the iron surface to the chlorinated molecule, leading to the cleavage of carbon-chlorine bonds. rsc.orgnih.gov Sulfidated nZVI (S-nZVI) has shown high efficiency in the reductive dechlorination of 2,4-DCP. rsc.org
Identification and Analysis of Degradation Metabolites
The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. The specific metabolites formed depend on the degradation pathway.
From Microbial Transformation :
Anaerobic (Reductive Dechlorination) : The primary metabolites would be sequentially dechlorinated products: (4-chloro-2-hydroxyphenyl)(4-ethoxyphenyl)methanone, (2-chlorophenyl)(4-ethoxyphenyl)methanone, and ultimately (phenyl)(4-ethoxyphenyl)methanone.
Aerobic (Hydroxylation and Ring Cleavage) : The initial step would likely be hydroxylation of the dichlorinated ring to form a catechol-like derivative, such as (3,5-dichloro-x,y-dihydroxyphenyl)(4-ethoxyphenyl)methanone (exact position of hydroxylation can vary). Following ring cleavage, metabolites would include chlorinated muconic acids and other short-chain organic acids. nih.gov Another potential metabolite is (2,4-dichlorophenyl)(4-hydroxyphenyl)methanone, resulting from the cleavage of the ether bond. nih.gov
From Photochemical and Chemical Degradation :
These pathways often generate hydroxylated and dechlorinated intermediates. For 2,4-DCP, identified products include chlorophenols, chlorohydroquinone, and various hydroxylated and ring-opened products. nih.gov By analogy, degradation of this compound would yield hydroxylated benzophenones and dechlorinated analogues. The cleavage of the ether bond could also produce (2,4-dichlorophenyl)(4-hydroxyphenyl)methanone. nih.gov
The following table summarizes the potential degradation metabolites and the pathways from which they are likely to be generated.
Table of Mentioned Compounds
Structure Activity Relationship Sar and Molecular Interaction Studies Excluding Clinical Data
Molecular Recognition and Binding Mechanisms
Molecular recognition is governed by the non-covalent interactions between a ligand and a biological macromolecule. For diaryl structures, these interactions predominantly involve hydrogen bonding and synergistic nonbonded π interactions, such as CH-π and π–π stacking, which are crucial for achieving high binding affinity and specificity. nih.gov
While direct protein interaction studies for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone are not extensively documented, research on analogous compounds provides significant insights. The 2,4-dichlorophenyl moiety is a key component in molecules designed to interact with specific protein binding pockets.
For instance, in a series of analogs developed as partial agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor vital for glucose and fatty acid homeostasis, the 2,4-dichlorinated 'A' ring plays a critical role. nih.gov This ring is situated within a hydrophobic pocket of the receptor, where it engages in hydrophobic interactions with residues like Cys285 and, importantly, forms critical π–π stacking interactions with Phe363. nih.gov The nature of the linker atom connecting this ring to the rest of the scaffold is also essential for positioning the ring correctly for these interactions. nih.gov
Furthermore, the diaryl structure is fundamental to the action of numerous inhibitors targeting various enzymes. The interactions are often a combination of hydrophobic contacts and more specific hydrogen bonds, depending on the substituents and the target protein's active site topology. nih.govnih.gov
A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. For compounds related to this compound, key pharmacophoric features can be identified:
Two Aromatic Rings: The presence of two phenyl rings (A and B) is a foundational requirement. These rings often fit into distinct sub-pockets of a receptor's binding site. For example, in some antifungal agents, the 2,4-dihalogenated phenyl ring serves as "ring A," while another substituted phenyl serves as "ring B." nih.gov
Substituent Pattern: The specific substitution on these rings is critical. The 2,4-dichloro pattern on ring A is associated with high activity in certain classes of compounds, such as chalcone (B49325) derivatives. researchgate.net The ethoxy group on the second phenyl ring can act as a hydrogen bond acceptor and contribute to hydrophobic interactions.
Central Linker: The ketone group acts as a rigid linker, holding the two phenyl rings in a specific spatial orientation. This geometry is crucial for correctly positioning the pharmacophoric features to interact with the amino acid residues of the target protein.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.gov This method is widely used to understand binding mechanisms and predict binding affinities.
Docking studies on various compounds containing the 2,4-dichlorophenyl moiety have been performed against several protein targets:
Anticancer Targets: In studies of thiazole–thiophene derivatives, a compound containing a 2,4-dichlorophenyl group was evaluated for its cytotoxic activity. mdpi.com Similarly, docking of 2-(3,4-dichlorophenyl)-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one against Methionyl-tRNA Synthetase, a cancer target, showed a high predicted binding score, indicating favorable interactions within the enzyme's active site. pjps.pk
Anticonvulsant Targets: In the development of novel anticonvulsants, pyrazoline derivatives containing a chlorophenyl methanone (B1245722) structure were docked against the human mitochondrial branched-chain aminotransferase (BCATm). The results indicated strong binding within the active site, correlating with the observed biological activity. ijper.org
These computational analyses consistently reveal that the dichlorophenyl group typically occupies a hydrophobic pocket, where the chlorine atoms can form halogen bonds or other non-covalent interactions, stabilizing the ligand-protein complex. nih.govtandfonline.com
Influence of Structural Modifications on Biological Efficacy
The biological effect of a molecule can be finely tuned by modifying its chemical structure. Positional isomerism, stereochemistry, and substituent effects all play crucial roles in determining interaction affinity and specificity.
Positional isomerism refers to compounds with the same molecular formula but differing in the position of functional groups on a common scaffold. This can have a profound impact on biological activity. For example, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative exhibited greater antibacterial potency than its angularly attached counterpart, demonstrating how the spatial arrangement of a key structural motif affects interaction with the biological target. nih.gov For the this compound scaffold, changing the chlorine positions to 2,5- or 3,4- would likely alter the molecule's electronic distribution and shape, thereby affecting its binding properties.
Stereochemistry, which deals with the 3D arrangement of atoms, is also pivotal for biological activity, as biological systems are inherently chiral. nih.govnih.gov Enantiomers of a chiral drug can exhibit vastly different activities, with one being potent while the other is inactive. nih.gov For instance, studies on isomers of 3-Br-acivicin, an antimalarial agent, revealed that only isomers with the natural (5S, αS) configuration displayed significant potency, suggesting that stereoselective uptake or target binding is critical. nih.govnih.gov While this compound itself is achiral, the introduction of chiral centers in subsequent derivatives would necessitate careful consideration of stereochemical effects on efficacy.
Modifying the substituents on the phenyl rings is a classic strategy in medicinal chemistry to optimize a compound's activity. The electronic and steric properties of these substituents directly influence binding affinity.
Studies on analogs provide clear evidence of these effects:
Substituents on the Dichlorophenyl Ring: In SAR studies of PPARγ modulators, substitutions on the dichlorinated benzene (B151609) ring were found to be critical. A substituent at position 4 was associated with higher transcriptional activity, while a substituent at position 2 aided in tighter packing within the binding pocket. nih.gov
Substituents on the Ethoxyphenyl Ring: The nature of the group at the para-position of the second ring significantly impacts activity. In a series of chalcones with a 3-(2,4-dichlorophenyl) moiety, activity was modulated by changing the para-substituent on the other phenyl ring. Halogenated compounds (Cl, F) showed consistent inhibitory percentages, while electron-withdrawing groups like nitro (NO₂) and nitrile (CN) exhibited higher activity than other substituents. researchgate.net
These findings are summarized in the table below, which illustrates the impact of different substituents on the biological activity of related scaffolds.
| Scaffold Type | Ring Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| PPARγ Modulator Analog | Position 4 (Ring A) | Br | Higher Transcriptional Activity | nih.gov |
| PPARγ Modulator Analog | Position 2 (Ring A) | Various | Aids in Tighter Packing and Activity | nih.gov |
| Chlorinated Chalcone | Position 4' (Ring B) | -NO₂ | Higher Activity | researchgate.net |
| Chlorinated Chalcone | Position 4' (Ring B) | -CN | Higher Activity | researchgate.net |
| Chlorinated Chalcone | Position 4' (Ring B) | -Cl / -F | Consistent Inhibition | researchgate.net |
| Chlorinated Chalcone | Position 4' (Ring B) | -H / -CH₃ | Variable Activity | researchgate.net |
This data underscores the principle that both the electronic nature and the size of substituents are key determinants of molecular interactions and, consequently, biological efficacy.
In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature
Initial investigations into the chemical compound this compound have uncovered a significant lack of specific research pertaining to its detailed molecular interactions and effects on cellular pathways. Despite a thorough review of available scientific literature, no dedicated studies were identified that focus on the structure-activity relationship (SAR), conformational analysis, bioactive conformations, or the precise molecular mechanisms of action at a sub-cellular level for this particular compound.
The benzophenone (B1666685) scaffold, a core component of this compound, is a subject of broad interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.gov Research into various substituted benzophenones has revealed that the nature and position of chemical groups on the phenyl rings are critical determinants of their biological effects. For instance, studies on other dichlorinated benzophenone derivatives have suggested potential antiandrogenic activity, highlighting the importance of the chlorination pattern in receptor binding and subsequent biological response. acs.org
However, the specific influence of the 2,4-dichloro substitution pattern in conjunction with a 4-ethoxy group on the conformational flexibility and bioactive states of the molecule remains uncharacterized. Conformational analysis is crucial for understanding how a molecule adapts its shape to interact with biological targets. For related compounds, such as (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, crystallographic studies have provided insights into their solid-state conformation, but this information is not directly transferable to the 2,4-dichloro analog in a biological context. nih.gov
Furthermore, there is a notable absence of research elucidating the interaction of this compound with specific cellular signaling pathways. While the broader class of benzophenones has been implicated in various cellular processes, the precise pathways modulated by this specific derivative, and the molecular mechanisms underpinning these interactions at a sub-cellular level, have not been investigated.
Emerging Applications and Future Research Directions
Role in Synthetic Methodology Development
Beyond direct applications, the utility of a molecule is often defined by its role as a tool in the synthesis of other, more complex molecules. The diarylmethanone scaffold is a common feature in many pharmaceuticals and functional materials, making its derivatives valuable synthetic intermediates.
Chemical building blocks are relatively simple molecules that serve as starting points for the synthesis of more complex targets. portico.orglifechemicals.com The value of a building block lies in its ability to be reliably incorporated into a larger molecular framework. A closely related analogue, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, serves as a key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes. nih.govchemicalbook.compharmaffiliates.com
In this multi-step synthesis, the (bromo-chlorophenyl)(ethoxyphenyl)methanone core provides the foundational structure onto which a glycoside moiety is attached. The specific arrangement of substituents on the phenyl rings is crucial for the final biological activity of Dapagliflozin. This established synthetic route highlights the utility of this class of compounds as versatile platforms for constructing complex, biologically active molecules. nih.gov
Table 2: Synthesis of Dapagliflozin from a Methanone (B1245722) Intermediate
| Synthetic Step | Molecule | Role |
|---|---|---|
| Starting Material (Intermediate) | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Core structural building block. |
| Final Product | Dapagliflozin | Complex, biologically active pharmaceutical. |
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.orgjocpr.com An ideal protecting group is easy to install, stable under a variety of reaction conditions, and easy to remove selectively. nih.gov
While (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone itself is not a protecting group, its core benzophenone (B1666685) structure is the precursor to a well-established protecting group for primary amines. Benzophenone reacts with a primary amine to form a benzophenone imine (a Schiff base). chemicalbook.comwikipedia.org This imine is highly stable to a range of non-acidic reagents and conditions, effectively protecting the amine. The protection can be readily reversed under mild acidic conditions to regenerate the primary amine. The steric bulk and electronic properties of the substituted phenyl rings in a derivative like this compound could be explored to fine-tune the stability and cleavage conditions of the corresponding imine, potentially leading to new orthogonal protecting group strategies. chemicalbook.comwikipedia.org
Environmental Engineering and Remediation Potential
The widespread use of chlorinated aromatic compounds has led to their persistence as environmental pollutants. The development of materials and methods for their selective removal is a significant goal in environmental engineering. The 2,4-dichlorophenyl group present in the title compound is a common feature in several herbicides and industrial chemicals.
Research has shown that specialized polymeric materials can be synthesized to selectively adsorb and remove chlorinated compounds like 2,4-dichlorophenoxyacetic acid from water. mdpi.com These materials, which include biodegradable polymers like chitosan (B1678972) and sodium alginate, can be cross-linked to create matrices with high adsorption capacities for specific pollutants. The success of these systems suggests that similar strategies could be developed to target other molecules containing the 2,4-dichlorophenyl unit. Future research could explore the use of this compound as a model compound to design and test new adsorbent materials for the remediation of water contaminated with chlorinated aromatic pollutants.
Advanced Chemical Biology Probes (Non-Therapeutic)
The benzophenone scaffold, central to this compound, is a powerful tool in chemical biology. Benzophenone-containing molecules are widely used as photoaffinity labeling (PAL) probes to investigate complex biological processes without therapeutic intent. nih.govresearchgate.net Upon irradiation with UV light (typically 350–365 nm), the benzophenone group forms a reactive triplet diradical that can covalently crosslink to nearby molecules, particularly proteins. nih.govacs.org This allows for the "capture" of interacting partners for subsequent identification and analysis.
The design of a PAL probe is modular, typically incorporating three key components: a specificity unit that directs the probe to a particular protein or class of proteins, the photoreactive benzophenone moiety, and a reporter tag (e.g., biotin (B1667282) or an alkyne handle for click chemistry) for enrichment and detection. nih.govrsc.org
This strategy has been employed to map the interactome of various small molecules. For instance, benzophenone-functionalized analogues of the kinase inhibitor Dasatinib were used to profile its 84 protein interactors, revealing both kinase and non-kinase targets. nih.gov Similarly, probes incorporating the benzophenone group have been developed to study the binding sites of microbial transporters, profile metalloproteinases in cancer cells, and map the protein interactions of natural products and metabolites like NAD. nih.govhuji.ac.il The bulky nature of the benzophenone group can be a limitation, making smaller photoreactive groups like diazirines a viable alternative in certain applications where steric hindrance is a concern. nih.govacs.org
Beyond simply identifying binding partners, benzophenone-based probes are instrumental in elucidating the mechanisms of biological processes. Photoaffinity labeling provides a spatial and temporal snapshot of molecular interactions within a complex biological system. thescipub.com By designing probes based on specific ligands, researchers can covalently label binding sites on target proteins, enabling the precise mapping of the interaction interface. researchgate.netnih.govspringernature.com
For example, a benzophenone-containing probe based on the HIV drug Raltegravir was used to localize its binding site within the active site of the HIV-1 integrase enzyme. nih.gov In another application, lipid-based photoaffinity probes were used to create a map of lipid-protein interactions, revealing a tendency for lipids to bind proteins that also have known drug-binding activity. This suggests that such probes could be used to screen for the target engagement of active drug molecules. nih.gov These non-therapeutic applications are critical for fundamental biological research, helping to discover new druggable pockets on proteins and validate targets for future therapeutic development. nih.govnih.gov
Future Research Prospects and Challenges
The fields of environmental remediation and chemical biology, as they relate to halogenated aromatic compounds like this compound, are poised for significant advancement but also face considerable challenges.
In bioremediation, a primary challenge is the recalcitrance of many persistent organic pollutants and the often-slow rates of microbial degradation. mdpi.commdpi.com Future research will focus on the discovery and engineering of novel enzymes and microbial consortia with enhanced degradative capabilities, particularly for heavily halogenated compounds. ed.ac.uknih.gov Integrating bioremediation with other technologies, such as nanomaterials or bioelectrochemical systems, holds promise for creating more efficient and scalable solutions. ed.ac.uknih.gov However, a deeper understanding of the complex microbial metabolic pathways and enzymatic mechanisms is still needed to overcome current limitations. ed.ac.uk
In catalysis, the key challenges are to develop catalysts that are cheaper, more robust, and more environmentally friendly than current options, many of which rely on precious metals. nih.gov The future lies in designing highly active nanocatalysts from earth-abundant materials and advancing photocatalytic systems that can efficiently harness visible light. frontiersin.orgscispace.com Overcoming catalyst deactivation and ensuring easy recovery and reusability are critical for practical, large-scale applications. researchgate.net
For chemical biology probes, a major hurdle is the often-low efficiency of photocrosslinking and the technical difficulty of identifying the precise site of modification on the target protein. nih.gov Future probe design will aim to incorporate more efficient photoreactive groups with minimal structural perturbation to the parent molecule. acs.org Advances in mass spectrometry and proteomics workflows will be crucial for improving the identification of labeled proteins and their binding sites from complex biological samples. The development of novel probes will continue to be a powerful, non-therapeutic strategy for exploring the proteome and uncovering fundamental biological interactions that could inform future drug discovery. acs.org
Conclusion
Summary of Key Academic Discoveries and Contributions
The academic exploration of (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone and its structural analogs has primarily centered on their synthesis and potential applications as intermediates in various fields of chemical science. A significant contribution has been the adaptation of the Friedel-Crafts acylation reaction for the synthesis of dichlorobenzophenone derivatives. Research has detailed the synthesis of related compounds, such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, providing a foundational methodology that is applicable to the synthesis of this compound. This involves the reaction of 2,4-dichlorobenzoyl chloride with ethoxybenzene in the presence of a Lewis acid catalyst.
Furthermore, studies on dichlorobenzophenone isomers have led to the development of analytical techniques for their separation and identification, including thin-layer chromatography and gas chromatography. While not specific to the title compound, these methods form the basis for its analysis. The broader class of dichlorobenzophenones has been identified as crucial precursors in the production of agricultural fungicides and have been investigated for their role as photoinitiators in polymer chemistry and as intermediates in the synthesis of pharmacologically active molecules.
Unanswered Questions and Research Gaps
A major research gap is the lack of investigation into the biological activity of this compound. There is no specific information regarding its mechanism of action on any biological targets, nor have any structure-activity relationship (SAR) studies been conducted to explore its potential as a bioactive agent. Consequently, its toxicological profile remains uncharacterized.
Furthermore, while general analytical methods for dichlorobenzophenones exist, there is a need for the development and validation of specific analytical protocols for the detection and quantification of this compound in various matrices. This would be crucial for any future studies on its environmental fate or biological activity. The specific applications of this compound as a building block in organic synthesis also remain largely unexplored, with no documented examples of its use in the synthesis of more complex molecules.
Long-Term Significance of this compound Research in Chemical Sciences
The long-term significance of research into this compound lies in its potential as a versatile chemical intermediate. The presence of multiple reactive sites—the dichlorinated phenyl ring, the ethoxy group, and the ketone functionality—suggests that it could serve as a valuable building block for the synthesis of a diverse range of more complex organic molecules. boronmolecular.com
In the field of medicinal chemistry, this compound could be a precursor for novel therapeutic agents. The benzophenone (B1666685) scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this compound could lead to the discovery of molecules with unique pharmacological properties.
In materials science, further investigation could reveal its utility as a photoinitiator or as a monomer for the synthesis of specialty polymers with tailored properties such as thermal stability or specific optical characteristics. The dichlorophenyl moiety, in particular, could impart flame-retardant properties to such materials.
For the agrochemical industry, building upon the known applications of related dichlorobenzophenones as fungicide precursors, research into this compound could lead to the development of new and more effective crop protection agents. tandfonline.com A thorough understanding of its reactivity and properties will be essential to unlock its full potential and contribute to advancements across these diverse areas of the chemical sciences.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,4-dichlorophenyl)(4-ethoxyphenyl)methanone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where 2,4-dichlorobenzoyl chloride reacts with 4-ethoxyphenyl derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include temperature control (80–100°C), solvent selection (e.g., dichloromethane or CS₂), and stoichiometric ratios . For optimization, iterative adjustments to pH (e.g., pH 4–6 for similar aryl ketones) and purification via steam distillation or reduced-pressure rectification improve yield and purity . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the product.
Q. Which spectroscopic techniques are critical for structural characterization, and how should conflicting spectral data be resolved?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1680–1720 cm⁻¹) and aryl ether (C-O-C) vibrations (1240–1280 cm⁻¹). Compare with NIST reference spectra to validate functional groups .
- NMR : ¹H NMR resolves substituent patterns (e.g., ethoxy group δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂; dichlorophenyl protons δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl carbon (δ 190–200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases (e.g., PubChem) to resolve ambiguities .
- X-ray Crystallography : Defines bond angles and crystal packing. For discrepancies, use complementary techniques (e.g., Raman spectroscopy) and validate via computational simulations (DFT) .
Q. How can purity and stability be assessed under laboratory storage conditions?
- Methodology :
- HPLC/GC : Quantify impurities (e.g., unreacted precursors) using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC-MS with capillary columns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C expected for diaryl ketones).
- Accelerated Stability Testing : Store samples at 4°C (short-term) or –20°C (long-term) in amber vials. Monitor degradation via periodic NMR or UV-Vis spectroscopy .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of electrophilic substitutions in this compound?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactivity at meta vs. para positions on the ethoxyphenyl ring. Solvent effects (e.g., dielectric constant of DCM) are incorporated via polarizable continuum models .
- Isotopic Labeling : Use deuterated reagents (e.g., DCl in Friedel-Crafts) to track protonation sites.
- Kinetic Studies : Compare reaction rates under varying Lewis acid concentrations (AlCl₃ vs. FeCl₃) to elucidate catalyst-dependent pathways .
Q. How do tautomeric equilibria and conformational dynamics influence its reactivity in biological systems?
- Methodology :
- X-ray Crystallography : Resolve enol-keto tautomerism (e.g., intramolecular H-bonding between carbonyl and hydroxyl groups) .
- Dynamic NMR : Monitor tautomer interconversion rates at different temperatures (e.g., coalescence temperature for proton exchange).
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., aqueous vs. lipid bilayer environments) to predict bioavailability .
Q. What strategies are effective in correlating structural modifications with biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or varying halogen positions). Test against Gram-positive bacteria (MIC assays) or enzyme targets (e.g., cytochrome P450 inhibition) .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to receptor pockets (e.g., cannabinoid receptors for diaryl ketone analogs) .
- Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites in hepatic microsomes to evaluate metabolic stability .
Q. How can computational models predict photodegradation pathways and environmental persistence?
- Methodology :
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to identify chromophores prone to photolytic cleavage.
- QSAR Models : Corporate logP and HOMO-LUMO gaps to estimate half-lives in aquatic systems.
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or spectral data?
- Methodology :
- Interlaboratory Validation : Replicate procedures using identical reagents (e.g., anhydrous AlCl₃ vs. hydrated forms).
- Error Analysis : Statistically compare batch-to-batch variability (e.g., ANOVA for yield differences >10%).
- Open Data Sharing : Deposit raw spectral files (e.g., JCAMP-DX for IR) in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
